![molecular formula C18H45BSn3 B14497460 [Boranetriyltri(propane-3,1-diyl)]tris(trimethylstannane) CAS No. 65317-10-4](/img/structure/B14497460.png)
[Boranetriyltri(propane-3,1-diyl)]tris(trimethylstannane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Boranetriyltri(propane-3,1-diyl)]tris(trimethylstannane) is a chemical compound that belongs to the class of organotin compounds It is characterized by the presence of borane and trimethylstannane groups connected through propane-3,1-diyl linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [Boranetriyltri(propane-3,1-diyl)]tris(trimethylstannane) typically involves the reaction of borane with trimethylstannane derivatives. One common method includes the use of borane tris(3-bromopropyl) as a starting material, which is then reacted with trimethylstannane in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as distillation or chromatography may be employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
[Boranetriyltri(propane-3,1-diyl)]tris(trimethylstannane) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions may involve the conversion of the stannane groups to stannyl hydrides.
Substitution: The trimethylstannane groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as halides or amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield boron oxides or hydroxides, while substitution reactions can produce a variety of organotin derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
[Boranetriyltri(propane-3,1-diyl)]tris(trimethylstannane) has several scientific research applications, including:
Biology: The compound may be used in the study of biological systems where organotin compounds are of interest, such as in enzyme inhibition studies.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, where its unique properties are beneficial.
Wirkmechanismus
The mechanism of action of [Boranetriyltri(propane-3,1-diyl)]tris(trimethylstannane) involves its interaction with molecular targets through its stannane and borane groups. These interactions can lead to the formation of stable complexes with various substrates, influencing their chemical reactivity and biological activity. The specific pathways involved depend on the nature of the target molecules and the conditions under which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
Borane tris(3-bromopropyl): A precursor used in the synthesis of [Boranetriyltri(propane-3,1-diyl)]tris(trimethylstannane).
Trimethylstannane: A simpler organotin compound with similar stannane groups.
Organotin halides: Compounds with tin-halogen bonds that exhibit similar reactivity.
Uniqueness
[Boranetriyltri(propane-3,1-diyl)]tris(trimethylstannane) is unique due to its combination of borane and trimethylstannane groups connected through propane-3,1-diyl linkages. This structure imparts specific chemical and physical properties that differentiate it from other organotin compounds, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
65317-10-4 |
|---|---|
Molekularformel |
C18H45BSn3 |
Molekulargewicht |
628.5 g/mol |
IUPAC-Name |
3-[bis(3-trimethylstannylpropyl)boranyl]propyl-trimethylstannane |
InChI |
InChI=1S/C9H18B.9CH3.3Sn/c1-4-7-10(8-5-2)9-6-3;;;;;;;;;;;;/h1-9H2;9*1H3;;; |
InChI-Schlüssel |
IRWFIIVLKLCLLQ-UHFFFAOYSA-N |
Kanonische SMILES |
B(CCC[Sn](C)(C)C)(CCC[Sn](C)(C)C)CCC[Sn](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




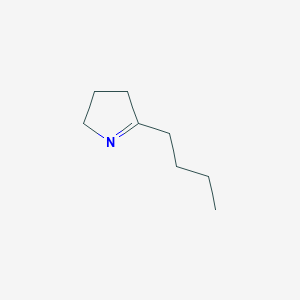
![1-[3-(Propan-2-ylidene)cyclopentyl]ethan-1-one](/img/structure/B14497405.png)
![7-[2-(Methoxycarbonyl)cyclopentyl]hept-5-enoic acid](/img/structure/B14497412.png)
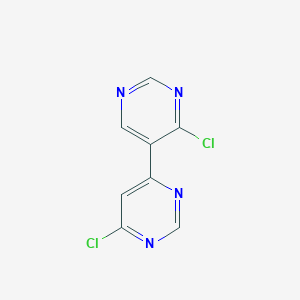
![1,1'-(1,3-Phenylene)bis[2-(pyridin-2-yl)ethan-1-one]](/img/structure/B14497429.png)
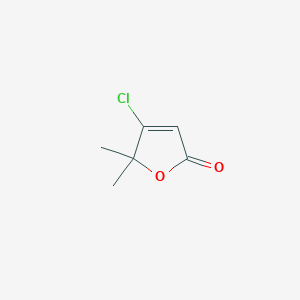

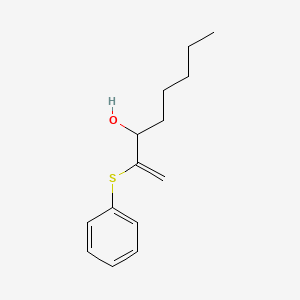
![S-[2-(Methoxyamino)-2-oxoethyl] diethylcarbamothioate](/img/structure/B14497451.png)

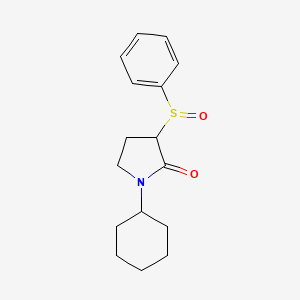
![7-Chloro-9-[3-(dimethylamino)propyl]-2,3-difluoro-9H-thioxanthen-9-OL](/img/structure/B14497459.png)
